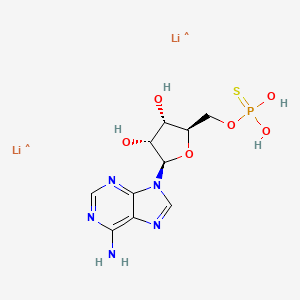
2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one is a chemical compound characterized by the presence of a piperazine ring and a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one typically involves the reaction of piperazine with a difluoromethyl ketone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while substitution reactions can produce a variety of piperazine derivatives .
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 4-(4-Fluorobenzyl)piperazin-1-yl derivatives
- 1-(piperazin-1-yl)prop-2-en-1-one
Uniqueness
2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one is unique due to the presence of both the difluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
191351-84-5 |
|---|---|
Fórmula molecular |
C9H14F2N2O |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2,2-difluoro-1-piperazin-1-ylpent-4-en-1-one |
InChI |
InChI=1S/C9H14F2N2O/c1-2-3-9(10,11)8(14)13-6-4-12-5-7-13/h2,12H,1,3-7H2 |
Clave InChI |
XYBHPGWSZHRLSI-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C(=O)N1CCNCC1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12855432.png)








![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)


![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)
